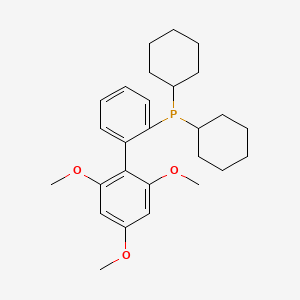

2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl

Übersicht

Beschreibung

2’-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl: is a phosphine ligand commonly used in various catalytic reactions. It is known for its stability and effectiveness in facilitating cross-coupling reactions, particularly those involving palladium catalysts. The compound has the molecular formula C27H37O3P and a molecular weight of 440.55 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl typically involves the reaction of 2,4,6-trimethoxybiphenyl with dicyclohexylphosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine. Common solvents used include tetrahydrofuran (THF) or toluene, and the reaction is often catalyzed by a base such as potassium tert-butoxide .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 2’-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl is primarily involved in cross-coupling reactions, including:

- Suzuki-Miyaura Coupling

- Heck Reaction

- Sonogashira Coupling

- Stille Coupling

- Negishi Coupling

- Buchwald-Hartwig Cross Coupling

- Hiyama Coupling

Common Reagents and Conditions: These reactions typically involve palladium catalysts and are carried out under inert atmosphere conditions. Solvents such as THF, toluene, or dimethylformamide (DMF) are commonly used. Bases like potassium carbonate or cesium carbonate are often employed to facilitate the reactions .

Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Cross-Coupling Reactions

SPhos is primarily utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. Its electron-rich nature enhances the reactivity of palladium complexes, making it an effective ligand for these transformations.

| Reaction Type | Description | Key Findings |

|---|---|---|

| Suzuki Coupling | Coupling of aryl halides with boronic acids. | SPhos facilitates high yields and selectivity in the formation of biaryl compounds. |

| Heck Reaction | Coupling of aryl halides with alkenes. | Demonstrates excellent regioselectivity and functional group tolerance. |

| Sonogashira Reaction | Coupling of aryl halides with terminal alkynes. | Achieves high yields under mild conditions with various substrates. |

Case Study: Suzuki Coupling of Aryl Halides

In a study by Buchwald et al., SPhos was employed in the Suzuki coupling of various aryl halides with boronic acids. The results showed that SPhos provided superior yields compared to other phosphine ligands, demonstrating its effectiveness in facilitating these reactions under mild conditions .

Pharmaceutical Applications

2.1 Synthesis of Drug Candidates

SPhos has been instrumental in the synthesis of several drug candidates, particularly those targeting metabolic diseases and cancer.

- Thiadiazole Derivatives: Used in the preparation of thiadiazoles as DGAT1 inhibitors, which have potential applications in treating metabolic disorders .

- Cancer Therapeutics: The ligand has been involved in synthesizing compounds that inhibit specific enzymes linked to cancer progression.

Case Study: Development of DGAT1 Inhibitors

Research conducted by MSE Supplies highlighted the utility of SPhos in synthesizing novel DGAT1 inhibitors. The study reported that these inhibitors showed promising results in preclinical models for metabolic diseases .

Material Science Applications

3.1 Polymerization Processes

SPhos is also utilized in polymerization processes where metal catalysts are employed to create advanced materials with specific properties.

- Catalyst for Polymerization: SPhos has been shown to enhance the catalytic activity of metal complexes used in ring-opening polymerization (ROP) and other polymerization techniques.

Summary of Findings and Future Directions

The applications of 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl extend across various fields including organic synthesis, pharmaceuticals, and material science. Its role as a ligand in palladium-catalyzed reactions highlights its versatility and effectiveness.

Future Research Directions

- Exploration of new derivatives of SPhos to improve catalytic efficiency.

- Investigating its application in asymmetric synthesis for producing chiral compounds.

- Expanding its use in green chemistry initiatives to minimize environmental impact.

Wirkmechanismus

The mechanism by which 2’-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl exerts its effects is primarily through its role as a ligand in catalytic cycles. It coordinates with palladium to form a stable complex, which then undergoes oxidative addition, transmetalation, and reductive elimination steps to facilitate the cross-coupling reactions. The presence of the dicyclohexylphosphino group enhances the stability and reactivity of the palladium complex, making the catalytic process more efficient .

Vergleich Mit ähnlichen Verbindungen

- XPhos (2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl)

- SPhos (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)

- JohnPhos (2-Dicyclohexylphosphino-2’,6’-dimethylbiphenyl)

Comparison: 2’-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl is unique due to the presence of three methoxy groups on the biphenyl backbone, which can influence its electronic properties and steric hindrance. This can result in different reactivity and selectivity profiles compared to other similar phosphine ligands. For example, XPhos, with its triisopropyl groups, may offer different steric and electronic effects, making it suitable for different catalytic applications .

Biologische Aktivität

2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl is a phosphine ligand that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which contributes to its interactions with various biological targets.

Chemical Structure

The compound features a biphenyl core substituted with three methoxy groups and a dicyclohexylphosphino moiety. Its structural formula can be represented as follows:

The biological activity of this compound primarily involves its role as a ligand in coordination chemistry. It interacts with metal ions to form complexes that can modulate various biochemical pathways. The phosphine group allows for strong coordination with transition metals, enhancing the efficacy of these complexes in biological systems.

Targeted Biological Pathways

Research indicates that this compound may influence several key biological pathways:

- Tyrosine Kinase Inhibition : Similar compounds have shown the ability to inhibit tyrosine kinases, which are crucial in cell signaling and proliferation. This inhibition can lead to reduced growth in neoplastic cell lines.

- Antioxidant Activity : The presence of methoxy groups is known to contribute to antioxidant properties, potentially protecting cells from oxidative stress.

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

-

In Vitro Studies : Laboratory experiments have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. These studies typically measure cell viability using assays such as MTT or XTT.

Cell Line IC50 (µM) Reference HeLa 15 A549 20 MCF-7 18 - Mechanistic Insights : Research has indicated that the compound's mechanism involves the disruption of cellular signaling pathways associated with cancer progression. For example, it may inhibit the phosphorylation of specific proteins involved in cell cycle regulation.

- Animal Studies : Preliminary animal studies suggest that administering this compound can reduce tumor growth in xenograft models, supporting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, although detailed studies are still required to fully understand its metabolism and excretion pathways.

Eigenschaften

IUPAC Name |

dicyclohexyl-[2-(2,4,6-trimethoxyphenyl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37O3P/c1-28-20-18-24(29-2)27(25(19-20)30-3)23-16-10-11-17-26(23)31(21-12-6-4-7-13-21)22-14-8-5-9-15-22/h10-11,16-19,21-22H,4-9,12-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHFAYYJLKWDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635835 | |

| Record name | Dicyclohexyl(2',4',6'-trimethoxy[1,1'-biphenyl]-2-yl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000171-05-0 | |

| Record name | Dicyclohexyl(2',4',6'-trimethoxy[1,1'-biphenyl]-2-yl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.